molecular formula C19H21F3N8 B6430188 1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-amine CAS No. 2097858-09-6

1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-amine

Cat. No. B6430188
CAS RN: 2097858-09-6
M. Wt: 418.4 g/mol
InChI Key: QJTYINHEWLZVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a tetrahydroquinazolin, a triazolopyridazin, and a piperidin. These groups are common in many pharmaceutical compounds, suggesting that this compound may have potential medicinal properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings. These rings can participate in various interactions such as hydrogen bonding and π-π stacking, which can significantly influence the compound’s properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .

Scientific Research Applications

Catalytic Protodeboronation

This compound could potentially be used in the catalytic protodeboronation of pinacol boronic esters. Protodeboronation is a process that involves the removal of a boron atom from a molecule. This process is not well developed, but it’s a valuable transformation in organic synthesis .

Anti-Markovnikov Hydromethylation

The compound could also be used in the anti-Markovnikov hydromethylation of alkenes. This is a valuable but relatively unknown transformation. The process involves the addition of a hydrogen atom and a methyl group across a carbon-carbon double bond in a molecule .

Antiviral Applications

Another potential application of this compound is in the development of antiviral drugs . A series of derivatives of this compound has been synthesized and tested for antiviral activity against an avian paramyxo virus (AMPV-1). One of the derivatives showed three-fold higher antiviral activity than Ribavirin, a commercial anti-viral drug substance .

Synthesis of Morpholine Derivatives

This compound could be used in the synthesis of morpholine derivatives . Morpholine is an important organic heterocyclic compound seen as a part structure of several medicinal drugs .

Inhibition of p97 ATPase

The compound could potentially be used as a selective and potent inhibitor of p97 ATPase . p97 ATPase is an enzyme that plays a crucial role in various cellular processes, including protein degradation .

GATA Modulator

Lastly, this compound could potentially be used as a GATA modulator . GATA proteins are a family of transcription factors that play important roles in cellular differentiation and proliferation .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a pharmaceutical compound, it could act by interacting with certain biological targets such as enzymes or receptors .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Additionally, studies could be conducted to optimize its synthesis and to better understand its reactivity .

properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N8/c20-19(21,22)18-27-26-16-6-5-15(28-30(16)18)25-12-7-9-29(10-8-12)17-13-3-1-2-4-14(13)23-11-24-17/h5-6,11-12H,1-4,7-10H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTYINHEWLZVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC4=NN5C(=NN=C5C(F)(F)F)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-amine

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